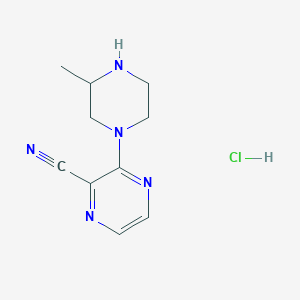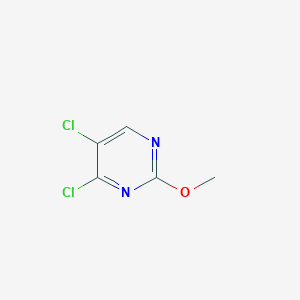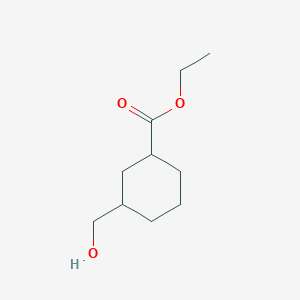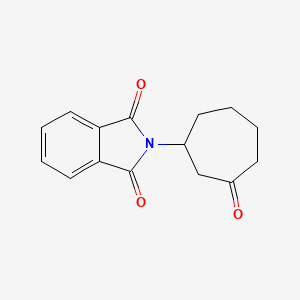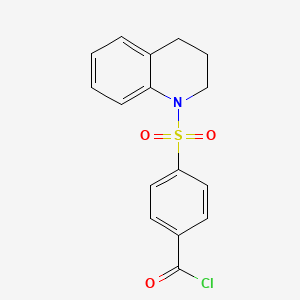
4-((3,4-二氢喹啉-1(2H)-基)磺酰)苯甲酰氯
描述
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The structure of this compound includes a benzoyl chloride group attached to a sulfonyl group, which is further connected to a 3,4-dihydroquinoline moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
科学研究应用
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
未来方向
The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using suitable reducing agents.
Sulfonylation: The 3,4-dihydroquinoline is then reacted with a sulfonyl chloride, such as chlorosulfonic acid, under controlled conditions to introduce the sulfonyl group.
Benzoylation: Finally, the sulfonylated intermediate is treated with benzoyl chloride in the presence of a base, such as pyridine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and benzoyl chloride.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic or basic aqueous conditions can facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Sulfonic Acids: Formed from hydrolysis.
相似化合物的比较
Similar Compounds
4-((3,4-dihydroisoquinolin-1(2H)-yl)sulfonyl)benzoyl chloride: Similar structure but with an isoquinoline moiety.
4-((3,4-dihydroquinolin-2(1H)-yl)sulfonyl)benzoyl chloride: Similar structure but with a different position of the nitrogen atom in the quinoline ring.
Uniqueness
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride is unique due to the specific positioning of the sulfonyl and benzoyl chloride groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications and research studies where precise chemical modifications are required.
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-16(19)13-7-9-14(10-8-13)22(20,21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCAYRPRDSQMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



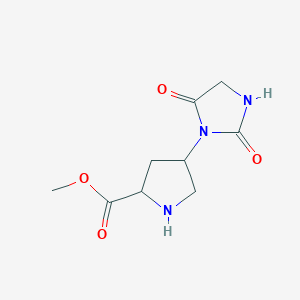
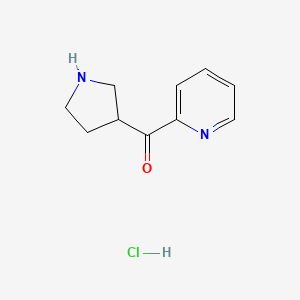
![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)

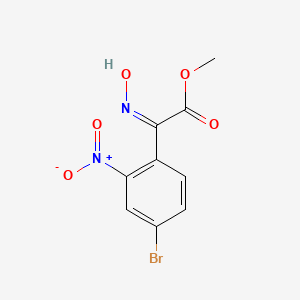
![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)

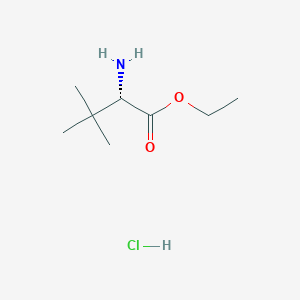
amine](/img/structure/B1433096.png)
